An In-Depth Technical Guide to 1-(Isoquinolin-4-YL)ethanone (CAS: 40570-74-9)
An In-Depth Technical Guide to 1-(Isoquinolin-4-YL)ethanone (CAS: 40570-74-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(isoquinolin-4-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. Drawing from the established pharmacological importance of the isoquinoline scaffold, this document will delve into the chemical properties, synthesis, characterization, and prospective applications of this specific derivative. The content is structured to provide not only procedural details but also the scientific rationale behind the methodologies, empowering researchers to confidently incorporate this compound into their research and development workflows.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a vast number of natural alkaloids, such as papaverine and morphine, and synthetic compounds with a wide array of pharmacological activities. Isoquinoline derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents, among others.[1][2][3] The diverse biological activities stem from the ability of the isoquinoline nucleus to interact with various biological targets, including enzymes and receptors. The introduction of different substituents onto the isoquinoline ring system allows for the fine-tuning of its pharmacological properties, making it a versatile template for drug design. 1-(Isoquinolin-4-YL)ethanone, with its acetyl group at the 4-position, represents a key intermediate for the synthesis of more complex molecules and a potential pharmacophore in its own right.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 1-(isoquinolin-4-yl)ethanone is fundamental for its application in research, particularly for aspects such as solvent selection, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 40570-74-9 | |
| Molecular Formula | C₁₁H₉NO | |
| Molecular Weight | 171.20 g/mol | |
| Melting Point | 70-72 °C | |
| Boiling Point | 179 °C at 22 mmHg | |
| Appearance | Pale yellow to yellow crystalline solid | General Observation |
| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform. Limited solubility in water. | General Chemical Principles |
| SMILES | CC(=O)c1cncc2ccccc12 | ethanone) |
| InChI | InChI=1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | ethanone) |
Synthesis and Purification
While several general methods exist for the synthesis of the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, a specific and reliable method for the preparation of 1-(isoquinolin-4-yl)ethanone is crucial for its accessibility in research. A plausible and referenced synthetic approach involves a palladium-catalyzed cross-coupling reaction.
Recommended Synthetic Pathway: Palladium-Catalyzed Acylation
A common and effective method for the synthesis of aryl ketones is the palladium-catalyzed coupling of an aryl halide with an acylating agent. In the case of 1-(isoquinolin-4-yl)ethanone, 4-bromoisoquinoline serves as a readily available starting material.
Detailed Experimental Protocol
Materials:
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4-Bromoisoquinoline
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Tributyl(1-ethoxyvinyl)tin
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Toluene (anhydrous)
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2M Hydrochloric acid
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
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Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromoisoquinoline (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Solvent Addition: Add anhydrous toluene via syringe to dissolve the reactants.
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Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Add 2M hydrochloric acid and stir vigorously for 1 hour to effect hydrolysis of the intermediate enol ether.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(isoquinolin-4-yl)ethanone as a solid.
Rationale: The Stille cross-coupling reaction is a versatile C-C bond-forming reaction that is tolerant of a wide range of functional groups. The use of tributyl(1-ethoxyvinyl)tin as the acetyl anion equivalent is advantageous due to its stability and the mild conditions required for the subsequent hydrolysis to the ketone.
Spectroscopic Characterization
Unequivocal characterization of the synthesized 1-(isoquinolin-4-yl)ethanone is essential for confirming its identity and purity. The following are the expected spectroscopic data based on its chemical structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the isoquinoline ring protons and the methyl protons of the acetyl group. The aromatic region will display a complex pattern of multiplets corresponding to the protons on the benzene and pyridine rings. The methyl protons will appear as a singlet, typically in the range of 2.5-3.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for all 11 carbon atoms. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the downfield region (195-205 ppm). The aromatic carbons will resonate in the range of 120-155 ppm, and the methyl carbon will appear upfield (25-30 ppm).
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ in the mass spectrum would be at m/z = 171.07.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 1-(isoquinolin-4-yl)ethanone is not extensively reported in the public domain, the known pharmacological profile of isoquinoline derivatives provides a strong basis for predicting its potential therapeutic applications.
The presence of the acetyl group at the 4-position provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This compound could serve as a valuable starting material for the synthesis of novel inhibitors of kinases, polymerases, or other enzymes implicated in disease.
Experimental Protocols for In Vitro Evaluation
To assess the biological activity of 1-(isoquinolin-4-yl)ethanone, a series of standard in vitro assays can be employed.
Stock Solution Preparation
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Objective: To prepare a high-concentration stock solution for serial dilutions.
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Protocol:
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Accurately weigh a precise amount of 1-(isoquinolin-4-yl)ethanone.
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Dissolve the compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mM or 20 mM.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
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Objective: To determine the effect of the compound on the proliferation of cancer cell lines.
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Protocol:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of 1-(isoquinolin-4-yl)ethanone from the stock solution in the appropriate cell culture medium.
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Treat the cells with a range of concentrations of the compound and incubate for a specified period (e.g., 48 or 72 hours).
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Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
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Measure the absorbance or luminescence to determine cell viability.
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Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
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Conclusion and Future Directions
1-(Isoquinolin-4-YL)ethanone is a valuable heterocyclic compound with significant potential for applications in drug discovery and medicinal chemistry. Its synthesis from readily available starting materials and the versatility of the isoquinoline scaffold make it an attractive building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological activity profile, identify its molecular targets, and explore its therapeutic potential in various disease models. This technical guide provides a solid foundation for researchers to embark on the investigation of this promising molecule.
References
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MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
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Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
- Lashkarbolouki, T., & Asadpour, R. (2024). Isoquinoline derivatives and its medicinal activity. Journal of Chemical Reviews, 6(1), 1-18.
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
